methyl 2-fluoro-3-methyl-5-nitrobenzoate chemical structure and properties
methyl 2-fluoro-3-methyl-5-nitrobenzoate chemical structure and properties
An In-depth Technical Guide to Methyl 5-fluoro-2-methyl-3-nitrobenzoate
Abstract
This technical guide provides a comprehensive overview of methyl 5-fluoro-2-methyl-3-nitrobenzoate, a key chemical intermediate with significant applications in organic synthesis and pharmaceutical drug development. The document details its chemical structure, physicochemical properties, a validated synthesis protocol, and its notable role as a precursor in the manufacturing of advanced therapeutic agents. Safety protocols and handling guidelines are also provided to ensure its proper use in a laboratory and process chemistry setting. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking detailed, actionable information on this compound.
A note on chemical nomenclature: The compound of focus is Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS: 697739-03-0). While structurally similar compounds exist, this guide pertains specifically to this isomer due to its documented relevance in significant synthetic applications.
Chemical Identity and Physicochemical Properties
Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a substituted aromatic compound. The arrangement of its functional groups—a methyl ester, a fluoro group, a methyl group, and a nitro group—on the benzene ring makes it a versatile building block in synthetic chemistry.
Chemical Structure
The structure consists of a benzoate core, with substituents at the 2, 3, and 5 positions.
Caption: Chemical Structure of Methyl 5-fluoro-2-methyl-3-nitrobenzoate.
Physicochemical Data
The key properties of the compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | methyl 5-fluoro-2-methyl-3-nitrobenzoate | [1] |
| CAS Number | 697739-03-0 | [1] |
| Molecular Formula | C₉H₈FNO₄ | [1] |
| Molecular Weight | 213.16 g/mol | [1] |
| Appearance | White solid | [2] |
| Solubility | Slightly soluble in water. Soluble in dimethyl sulfoxide (DMSO) and acetone. | [2] |
Synthesis Protocol: A Validated Two-Step Approach
The preparation of methyl 5-fluoro-2-methyl-3-nitrobenzoate is reliably achieved through a two-step synthetic sequence starting from 5-fluoro-2-methylbenzoic acid. This process involves an electrophilic aromatic substitution (nitration) followed by an esterification reaction.
Synthesis Workflow
The overall workflow is depicted below, highlighting the key stages from starting material to the final product.
Caption: Two-step synthesis workflow for methyl 5-fluoro-2-methyl-3-nitrobenzoate.
Step-by-Step Experimental Procedure
This protocol is adapted from established literature procedures[2][3].
PART A: Nitration of 5-fluoro-2-methylbenzoic acid
-
Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated sulfuric acid (H₂SO₄, ~8.75 mL per gram of starting material).
-
Cooling: Chill the sulfuric acid to a temperature between -5°C and 0°C using a suitable cooling bath (e.g., ice-salt).
-
Causality: This low temperature is critical to control the exothermic nitration reaction, preventing over-reaction and the formation of dinitro byproducts.
-
-
Substrate Addition: Add 5-fluoro-2-methylbenzoic acid (1.0 eq) portion-wise to the stirred sulfuric acid, ensuring the temperature remains below 0°C.
-
Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (HNO₃, ~1.1 eq) to concentrated sulfuric acid.
-
Nitration: Add the nitrating mixture dropwise from the addition funnel to the reaction mixture, maintaining the internal temperature at -5 to 0°C. The addition should take approximately 1.5 hours.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0°C for an additional 2 hours. Monitor the reaction's completion via Thin Layer Chromatography (TLC) using a 1:1 mixture of petroleum ether and ethyl acetate as the mobile phase[2].
-
Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The intermediate product, 5-fluoro-2-methyl-3-nitrobenzoic acid, will precipitate.
-
Filtration: Collect the solid precipitate by vacuum filtration and wash with cold water to remove residual acid. The crude solid can be carried forward to the next step.
PART B: Esterification to Methyl 5-fluoro-2-methyl-3-nitrobenzoate
-
Reactor Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the crude 5-fluoro-2-methyl-3-nitrobenzoic acid (1.0 eq) and dry methanol (CH₃OH, ~9 mL per gram of acid).
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂, ~1.05 eq) dropwise to the stirred suspension.
-
Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl acts as a catalyst for the Fischer esterification. This method is often more effective for sterically hindered or deactivated acids than direct acid catalysis.
-
-
Reaction: After the addition, remove the ice bath and heat the mixture to reflux (approximately 65°C). Maintain reflux for 16 hours or until TLC analysis indicates the consumption of the starting material[2].
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by silica gel column chromatography. Elute with a gradient starting from petroleum ether and gradually increasing the polarity with ethyl acetate (e.g., up to a 50:1 petroleum ether/EtOAc mixture) to isolate the pure methyl 5-fluoro-2-methyl-3-nitrobenzoate as a white solid[2].
Applications in Drug Development & Research
Methyl 5-fluoro-2-methyl-3-nitrobenzoate is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its value lies in its pre-functionalized structure, which allows for subsequent chemical modifications.
-
PARP Inhibitor Synthesis: Its most prominent application is as a key building block in the multi-kilogram scale-up synthesis of Rucaparib [3]. Rucaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of cancers, such as ovarian and prostate cancer[3]. The specific arrangement of substituents on the intermediate is essential for constructing the final complex structure of the drug.
-
Organic Synthesis: It is also used in the synthesis of other heterocyclic compounds, such as 6-Fluoro-4-nitroisobenzofuran-1(3H)-one, which can be valuable scaffolds in medicinal chemistry[2].
Safety, Handling, and Storage
As a nitroaromatic compound, methyl 5-fluoro-2-methyl-3-nitrobenzoate requires careful handling. The following guidelines are based on its GHS hazard classifications[1].
Hazard Identification
| Hazard Statement | Description | GHS Class |
| H302 / H312 / H332 | Harmful if swallowed, in contact with skin, or if inhaled. | Acute Toxicity 4 |
| H315 | Causes skin irritation. | Skin Irritation 2 |
| H319 | Causes serious eye irritation. | Eye Irritation 2A |
| H335 | May cause respiratory irritation. | STOT SE 3 |
Recommended Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[4].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat[4].
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen[4].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[4].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing[4].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[4].
-
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[4].
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a high-value chemical intermediate whose utility is firmly established in the pharmaceutical industry, particularly in the synthesis of oncology therapeutics like Rucaparib. The two-step synthesis protocol outlined in this guide provides a reliable and scalable method for its production. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in research and development.
References
-
PubChem. (n.d.). Methyl 5-fluoro-2-methyl-3-nitrobenzoate. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2021). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
Sources
- 1. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | C9H8FNO4 | CID 44203026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]
- 3. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
- 4. chemicalbook.com [chemicalbook.com]
